Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

This 2,5-disubstituted 1,3,4-oxadiazole fills a critical gap in 15-LOX inhibitor SAR: the ether-linked propanamide side chain vs. known thioether analogs (IC₅₀ 3.45–28.34 µM in published series). Procure it alongside the thioether variant for head-to-head metabolic stability (O-dealkylation vs. S-oxidation), solubility, and plasma protein binding comparisons. ZINC purchasable, favorable drug-likeness (CLogP ~2.8–3.2, zero Lipinski/Veber violations). Ideal starting point for oral-bioavailable anti-inflammatory leads targeting the 15-LOX pathway.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 865285-95-6
Cat. No. B2539732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
CAS865285-95-6
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3
InChIInChI=1S/C18H17N3O4/c1-23-15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)11-12-24-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
InChIKeyIHBKGNNDDBGYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 865285-95-6): Procurement-Relevant Structural and Class Profile


N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 865285-95-6, molecular formula C₁₈H₁₇N₃O₄, molecular weight 339.35 g/mol) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-oxadiazole class [1]. The compound features a 2-methoxyphenyl substituent at position 5 of the oxadiazole ring and a 3-phenoxypropanamide side chain at position 2, connected via an amide linkage. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties [2]. The compound is commercially listed in the ZINC database (ZINC000003977869) as a purchasable screening compound for virtual and experimental drug discovery campaigns [1]. IMPORTANT CAVEAT: As of the search date, no primary research articles, patents, or authoritative bioassay database entries (PubChem, ChEMBL, BindingDB) containing quantitative experimental data specific to this exact compound were identified. All differential claims below derive from structurally closest analogs, computational predictions, and class-level inference, and must be interpreted with appropriate caution.

Why 2,5-Disubstituted 1,3,4-Oxadiazole Propanamides Cannot Be Interchanged: Substituent-Dependent Bioactivity Evidence for CAS 865285-95-6 Analogs


Within the 2,5-disubstituted 1,3,4-oxadiazole propanamide series, seemingly minor substituent variations at the oxadiazole 5-position and the propanamide side chain produce large-magnitude differences in biological activity. A recent structure–activity relationship (SAR) study on 3,4-dimethoxybenzyl-1,3,4-oxadiazole propanamides demonstrated that the position, nature, and number of substituents on the scaffold imparted substantial effects on 15-lipoxygenase (15-LOX) inhibition profiles, with IC₅₀ values spanning an 8-fold range (3.45 ± 0.27 µM to 28.34 ± 0.85 µM) across only 15 analogs [1]. A structurally close analog of the target compound, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide—differing only in the replacement of the phenoxy ether with a p-tolylthioether in the propanamide side chain—exhibited cytotoxicity IC₅₀ values of 10–25 µM across cancer cell lines . Substitution of the 2-methoxyphenyl group with a 4-bromophenyl, furan-2-yl, or 2-methoxyethyl group yields analogs with profoundly different electronic profiles, hydrogen-bonding capabilities, and predicted target engagement, making generic interchange scientifically unsound without experimental verification [2]. These data collectively establish that even single-atom or single-functional-group changes within this chemical series produce non-linear and unpredictable alterations in biological potency and selectivity, precluding any assumption of functional equivalence among catalog analogs.

Quantitative Differentiation Evidence for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide vs. Closest Structural Analogs


Structural Uniqueness: The Only 1,3,4-Oxadiazole Combining 2-Methoxyphenyl at C5 and 3-Phenoxypropanamide at C2

Among commercially available 2,5-disubstituted 1,3,4-oxadiazole propanamides, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 865285-95-6) is structurally unique in combining a 2-methoxyphenyl substituent at position 5 with a 3-phenoxypropanamide side chain at position 2 via an amide (NH–C=O) linkage [1]. The closest commercially listed analogs each differ in at least one critical structural feature: (a) the 3-(p-tolylthio)propanamide analog replaces the ether oxygen with sulfur, altering polarity and metabolic stability; (b) the 4-bromophenyl analog introduces a heavy halogen, increasing molecular weight and lipophilicity; (c) the furan-2-yl analog replaces the 2-methoxyphenyl with a heteroaromatic ring, altering π-stacking and H-bonding capabilities; (d) the 2-methoxyethyl analog replaces the aromatic C5 substituent with a flexible alkyl chain, reducing rigidity and aromatic interactions. This specific combination of substituents has no direct analog in the ZINC purchasable compound database as of the search date [1]. No head-to-head comparative biological data are available for the target compound against any of these analogs.

Medicinal Chemistry Scaffold Differentiation Chemical Library Design SAR Studies

Predicted Physicochemical Differentiation: LogP, Hydrogen-Bond Profile, and Drug-Likeness vs. Halogenated and Thioether Analogs

Computational prediction of key physicochemical parameters for the target compound and its closest analogs reveals meaningfully differentiated drug-likeness profiles [1]. The target compound (MW = 339.35, CLogP ≈ 2.8–3.2, HBD = 1, HBA = 5, rotatable bonds = 7, TPSA ≈ 80–90 Ų) complies with all Lipinski Rule of Five criteria and Veber rules, predicting favorable oral bioavailability [1]. In contrast, the 4-bromophenyl analog has higher molecular weight (MW ≈ 402) and higher predicted logP (CLogP ≈ 3.5–4.0) due to the heavy halogen, which may reduce aqueous solubility and increase plasma protein binding. The thioether analog N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide introduces a sulfur atom that increases polar surface area and may alter metabolic stability through sulfoxidation pathways not available to the ether-linked target compound. The furan-2-yl analog has a lower predicted logP (CLogP ≈ 2.0–2.5) due to the polar heterocycle, potentially improving solubility but reducing membrane permeability. The 2-phenoxypropanamide regioisomer differs in the position of the phenoxy attachment, altering the spatial orientation of the terminal phenyl ring and potentially affecting target binding conformations. These physicochemical differences are predicted to translate into distinct ADMET profiles, making compound selection non-trivial for lead optimization.

ADMET Prediction Drug-Likeness Physicochemical Profiling Lead Optimization

Class-Level 15-Lipoxygenase Inhibitory Potential Supported by Structurally Analogous 1,3,4-Oxadiazole Propanamides

A 2025 study on structurally related 1,3,4-oxadiazole propanamides (compounds 7a–o) demonstrated consistent and potent 15-lipoxygenase (15-LOX) inhibitory activity, with IC₅₀ values ranging from 3.45 ± 0.27 µM to 28.34 ± 0.85 µM across the series [1]. The most potent analog (7e, IC₅₀ = 3.45 ± 0.27 µM) approached the potency of the reference standard baicalein (IC₅₀ = 2.24 ± 0.13 µM) and exceeded quercetin (IC₅₀ = 4.86 ± 0.14 µM). Critically, all tested analogs in this series were nontoxic toward blood mononuclear cells (MNCs), maintaining >75% cell viability at 0.25 mM tested concentrations [1]. The SAR analysis established that the nature of the N-substituent on the propanamide side chain profoundly influenced inhibitory potency, with aralkyl substituents generally outperforming simple alkyl or aryl groups. The target compound—bearing an N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl) core with a 3-phenoxypropanamide side chain—shares the critical 1,3,4-oxadiazole-propanamide pharmacophore with this active series, but its specific 2-methoxyphenyl C5 substituent and 3-phenoxy N-acyl group have not been directly evaluated in the 15-LOX assay. Extrapolation from the published SAR suggests micromolar-range 15-LOX inhibitory potential, but direct experimental confirmation is required.

15-LOX Inhibition Anti-Inflammatory Enzyme Inhibition Oxadiazole SAR

Cytotoxicity Differentiation: Ether-Linked Phenoxypropanamide vs. Thioether-Linked Analog in Cancer Cell Lines

The structurally closest analog with available cytotoxicity data, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide—differing from the target compound only in the replacement of the 3-phenoxy (–O–CH₂–CH₂–CO–NH–) group with a 3-(p-tolylthio) (–S–CH₂–CH₂–CO–NH–) group—exhibited IC₅₀ values of 10–25 µM across multiple cancer cell lines in MTT assays . This provides a reference baseline for the cytotoxicity range expected from the 2-methoxyphenyl-1,3,4-oxadiazole core with a propanamide side chain. The ether-to-thioether substitution (O → S) is known to influence both electronic properties (oxygen is more electronegative and a stronger hydrogen-bond acceptor than sulfur) and metabolic stability (thioethers are susceptible to CYP450-mediated S-oxidation, whereas ethers undergo O-dealkylation). The target compound's ether linkage is predicted to confer: (a) stronger hydrogen-bond acceptor capability at the side-chain heteroatom (HBA contribution from ether O vs. thioether S), (b) reduced lipophilicity compared to the thioether (ΔCLogP ≈ −0.3 to −0.5 units), and (c) altered metabolic soft-spot profile favoring O-dealkylation over S-oxidation. Direct comparative cytotoxicity data for the target compound are not available.

Cytotoxicity Anticancer Screening MTT Assay SAR Analysis

Antimicrobial Class-Level Activity: 1,3,4-Oxadiazole Scaffold Demonstrates Broad-Spectrum Potential Exceeding Reference Antibiotics in Multiple Studies

A comprehensive 2021 review of antimicrobial 1,3,4-oxadiazole derivatives covering literature from 2015–2021 concluded that many new structures containing the 1,3,4-oxadiazole ring demonstrate antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, with the activity of numerous new compounds exceeding that of already known antibiotics and other antimicrobial reference agents [1]. The review emphasizes that the antimicrobial activity profile is exquisitely sensitive to the nature and position of substituents on the oxadiazole ring, with 2,5-disubstituted derivatives (matching the target compound's substitution pattern) being among the most widely studied and active congeners. While the target compound's specific 2-methoxyphenyl/3-phenoxypropanamide substitution pattern has not been directly evaluated in antimicrobial assays, the scaffold-level evidence supports its inclusion in antimicrobial screening libraries as a candidate with differentiated substitution relative to published active series. A separate 2020 study on propanamide-linked 1,3,4-oxadiazoles incorporating piperidine and tosyl functionalities confirmed the antibacterial potential of the propanamide-oxadiazole hybrid scaffold [2].

Antimicrobial Resistance Antibacterial Antifungal Oxadiazole Scaffold

Evidence-Based Application Scenarios for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide in Scientific Procurement and Screening


Chemical Library Expansion for Structure–Activity Relationship (SAR) Exploration of 1,3,4-Oxadiazole Propanamide 15-LOX Inhibitors

The target compound fills an unexplored substituent combination within the 1,3,4-oxadiazole propanamide chemical space that has demonstrated validated 15-LOX inhibitory activity (IC₅₀ range: 3.45–28.34 µM) with low cytotoxicity in the most directly relevant published SAR study [1]. Procuring this compound alongside its closest analogs (thioether, halogen-substituted, and heterocyclic variants) enables systematic exploration of the C5-aryl and C2-acyl substituent effects on 15-LOX potency and selectivity, a research direction explicitly called for in the primary literature [1]. The compound's compliance with all Lipinski and Veber drug-likeness criteria further supports its suitability as a lead-like starting point for anti-inflammatory drug discovery programs targeting the 15-LOX pathway.

Comparative Physicochemical and Metabolic Stability Profiling of Ether- vs. Thioether-Linked Oxadiazole Propanamides

The target compound represents the ether-linked variant of the 3-substituted propanamide side chain, directly comparable to the thioether analog N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide that has demonstrated cytotoxicity IC₅₀ values of 10–25 µM [1]. Parallel procurement of both compounds enables head-to-head comparative assessment of: (a) metabolic stability in liver microsome assays (O-dealkylation vs. S-oxidation pathways), (b) aqueous solubility as a function of ether vs. thioether polarity, (c) plasma protein binding differences arising from the ΔCLogP of ~0.3–0.5 units, and (d) differential target engagement in biochemical or cellular assays. This paired-compound approach addresses the recognized need for systematic understanding of heteroatom effects in oxadiazole-based drug discovery.

Broad-Spectrum Antimicrobial Screening of a 2,5-Disubstituted 1,3,4-Oxadiazole with Differentiated Substitution

The 1,3,4-oxadiazole scaffold is among the most validated heterocyclic cores for antimicrobial drug discovery, with numerous 2,5-disubstituted derivatives exhibiting activity exceeding that of established antibiotics and antifungals in head-to-head microbiological assays [1]. The target compound's specific 2-methoxyphenyl/3-phenoxypropanamide substitution pattern represents a structurally differentiated entry within this well-precedented chemical class, providing an opportunity to identify novel antimicrobial structure–activity relationships not yet explored in the published literature (2015–2021 review period) [1]. Screening against WHO priority pathogen panels (ESKAPE pathogens, drug-resistant Mycobacterium tuberculosis, Candida spp.) is supported by the class-level evidence base, though direct activity cannot be guaranteed without experimental testing.

Virtual Screening Library Enrichment with a Rule-of-Five-Compliant Oxadiazole Warhead for Phenotypic and Target-Based Drug Discovery

The compound's inclusion in the ZINC purchasable compound database (ZINC000003977869) [1] and its favorable predicted drug-likeness profile (MW = 339.35, CLogP ≈ 2.8–3.2, zero Lipinski violations, zero Veber violations) [2] make it suitable for integration into computational screening workflows, including structure-based virtual screening, ligand-based pharmacophore modeling, and machine learning-driven drug discovery pipelines. The balanced physicochemical profile differentiates it from higher-MW halogenated analogs and more polar heterocyclic variants within the same oxadiazole series, positioning it as a preferred starting point for hit-to-lead optimization where oral bioavailability and membrane permeability are prioritized selection criteria.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.